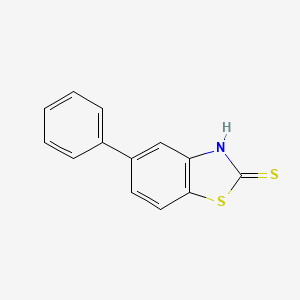![molecular formula C14H14N2O2S B11696858 4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)
4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group attached to the benzene ring and a methylthiophene group attached to the hydrazide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methoxy-N'-[(E)-(3-Methylthiophen-2-yl)methyliden]benzohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 4-Methoxybenzohydrazid und 3-Methylthiophen-2-carbaldehyd. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird mehrere Stunden unter Rückfluss erhitzt, und das Produkt wird nach Abkühlen und Umkristallisation erhalten.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, umfassen, um die Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch die Verwendung von kontinuierlichen Flussreaktoren zur Steigerung der Effizienz und Skalierbarkeit beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Methoxy-N'-[(E)-(3-Methylthiophen-2-yl)methyliden]benzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Hydrazid-Rest in Amine umwandeln.
Substitution: Die Methoxy- und Methylthiophengruppen können an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nucleophile unter geeigneten Bedingungen beinhalten.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Amine und andere reduzierte Formen der Verbindung.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Methoxy- oder Methylthiophengruppen ersetzen.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N'-[(E)-(3-Methylthiophen-2-yl)methyliden]benzohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Metallen zu bilden.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Synthese anderer organischer Verbindungen und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methoxy-N'-[(E)-(3-Methylthiophen-2-yl)methyliden]benzohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Metallionen binden und Koordinationskomplexe bilden, die einzigartige Eigenschaften aufweisen. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem Kontext ab.
Wirkmechanismus
The mechanism of action of 4-methoxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Methoxy-N'-[(3-Methyl-2-thienyl)methylen]benzohydrazid
- 4-Hydroxyl-N'-[(3-Hydroxy-4-methoxyphenyl)methyliden]benzohydrazid
- 4-Methoxy-N'-[(Pyridin-4-yl)methyliden]benzohydrazid
Einzigartigkeit
4-Methoxy-N'-[(E)-(3-Methylthiophen-2-yl)methyliden]benzohydrazid ist aufgrund des Vorhandenseins sowohl von Methoxy- als auch von Methylthiophengruppen einzigartig, die spezifische chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, stabile Koordinationskomplexe mit Metallen zu bilden, und seine potenziellen biologischen Aktivitäten machen es zu einer Verbindung von erheblichem Interesse in verschiedenen Forschungsbereichen.
Eigenschaften
Molekularformel |
C14H14N2O2S |
|---|---|
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
4-methoxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H14N2O2S/c1-10-7-8-19-13(10)9-15-16-14(17)11-3-5-12(18-2)6-4-11/h3-9H,1-2H3,(H,16,17)/b15-9+ |
InChI-Schlüssel |
VNVNPKGTKHDWRQ-OQLLNIDSSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11696777.png)
![(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11696784.png)
![4-[(2E)-2-benzylidenehydrazino]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11696788.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696789.png)
![N-(2-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11696795.png)
![Ethyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11696796.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11696813.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11696818.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11696830.png)

![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696838.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696841.png)

